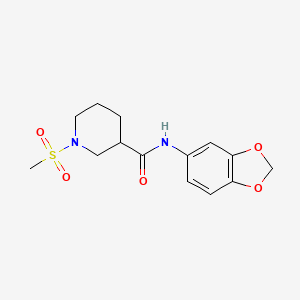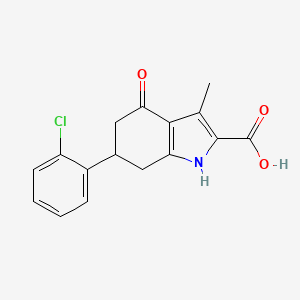
1-isopropyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole
Overview
Description
1-isopropyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
1-isopropyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole exerts its biological effects by binding to specific protein targets in cells. It has been shown to bind to tubulin, a protein involved in cell division, and inhibit its polymerization, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of viruses such as HIV and hepatitis B.
Biochemical and Physiological Effects:
1-isopropyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-isopropyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various assays. However, it also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-isopropyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other protein targets in cells, which could lead to the discovery of new biological pathways and potential therapeutic targets. Additionally, more research is needed to fully understand its mechanism of action and optimize its synthesis and purification methods.
Scientific Research Applications
1-isopropyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its antiviral properties, as it inhibits the replication of viruses such as HIV and hepatitis B. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-propan-2-yl-2-(pyrrolidin-1-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-12(2)18-14-8-4-3-7-13(14)16-15(18)11-17-9-5-6-10-17/h3-4,7-8,12H,5-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRWXJOWSAVTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3,4-dichlorobenzyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4238407.png)


![3-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-1-propanol hydrochloride](/img/structure/B4238425.png)
![N-[3-(2-furoylamino)propyl]-2-pyridinecarboxamide](/img/structure/B4238433.png)

![N-[4-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4238446.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4238448.png)
![3-{[5-(4-bromophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4238452.png)
![isopropyl 1,3,7-trimethyl-2,4-dioxo-5-(4-pyridinyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238469.png)
![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4238471.png)
![N-{[(4-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4238497.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide](/img/structure/B4238502.png)
